N-((hydroxyimino)methyl)benzenecarbothioamide
Overview
Description
N-((hydroxyimino)methyl)benzenecarbothioamide is an organic compound with the molecular formula C8H8N2OS It is characterized by the presence of a hydroxyimino group attached to a methyl group, which is further connected to a benzenecarbothioamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((hydroxyimino)methyl)benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction parameters are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-((hydroxyimino)methyl)benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Aminobenzenecarbothioamide
Substitution: Various substituted benzenecarbothioamides
Scientific Research Applications
N-((hydroxyimino)methyl)benzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-((hydroxyimino)methyl)benzenecarbothioamide exerts its effects involves interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((hydroxyimino)methyl)benzamide
- N-((hydroxyimino)methyl)benzenesulfonamide
- N-((hydroxyimino)methyl)benzenecarboxamide
Uniqueness
N-((hydroxyimino)methyl)benzenecarbothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioamide group can engage in unique interactions with biological targets, making this compound a valuable tool in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-[(hydroxyamino)methylidene]benzenecarbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c11-10-6-9-8(12)7-4-2-1-3-5-7/h1-6,11H,(H,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFWJFIAFFXOQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)N=CNO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397233 | |
Record name | N-[(hydroxyimino)methyl]benzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338779-29-6 | |
Record name | N-[(hydroxyimino)methyl]benzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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